molecular formula C10H8F2N2O B2533810 N-(1-cyanoethyl)-2,4-difluorobenzamide CAS No. 1249172-05-1

N-(1-cyanoethyl)-2,4-difluorobenzamide

Cat. No.: B2533810
CAS No.: 1249172-05-1
M. Wt: 210.184
InChI Key: WOIOKWHHPSANEX-UHFFFAOYSA-N
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Description

N-(1-cyanoethyl)-2,4-difluorobenzamide is an organic compound characterized by the presence of a cyanoethyl group attached to a benzamide core substituted with two fluorine atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanoethyl)-2,4-difluorobenzamide typically involves the reaction of 2,4-difluorobenzoyl chloride with 1-cyanoethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanoethyl)-2,4-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1-carboxyethyl)-2,4-difluorobenzamide.

    Reduction: Formation of N-(1-aminoethyl)-2,4-difluorobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(1-cyanoethyl)-2,4-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of anti-cancer or anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-cyanoethyl)-2,4-difluorobenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity towards these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanoethyl)-2,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

    N-(1-cyanoethyl)-2,4-dimethylbenzamide: Similar structure but with methyl groups instead of fluorine.

    N-(1-cyanoethyl)-2,4-difluorophenylacetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

N-(1-cyanoethyl)-2,4-difluorobenzamide is unique due to the presence of both cyano and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, while the cyano group can act as a versatile functional group for further chemical modifications.

Properties

IUPAC Name

N-(1-cyanoethyl)-2,4-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O/c1-6(5-13)14-10(15)8-3-2-7(11)4-9(8)12/h2-4,6H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIOKWHHPSANEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)NC(=O)C1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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